Hydrolytic Stability Advantage of Thieno[2,3-d][1,3]oxazine-4-one Scaffold Over Benzoxazinone Analog
The thieno[2,3-d][1,3]oxazine scaffold (oxazin-4-one derivative) demonstrates improved hydrolytic stability compared to the benzene-based benzoxazinone analog while retaining comparable inhibitory potency against human leukocyte elastase (HLE). This stability advantage is explicitly attributed to the replacement of the benzene ring with a (substituted) thiophene [1]. The comparison provides a class-level inference for the oxazine-2,4-dione core scaffold, as the thiophene-for-benzene substitution is the critical structural determinant of the observed stability differential.
| Evidence Dimension | Hydrolytic stability (relative) with retained inhibitory potency |
|---|---|
| Target Compound Data | Improved hydrolytic stability (qualitative, from thiophene substitution) |
| Comparator Or Baseline | 4H-3,1-benzoxazin-4-one (benzene-based analog) |
| Quantified Difference | Improved hydrolytic stability (not numerically quantified in source); retained inhibitory potency with Ki values < 11 nM for optimized 2-substituted thieno[2,3-d][1,3]oxazin-4-ones |
| Conditions | In vitro human leukocyte elastase inhibition assay; kinetic studies with product analysis confirming acyl-enzyme formation |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting serine proteases or requiring hydrolytically stable heterocyclic cores, the thieno-oxazine scaffold offers a documented stability advantage over the benzoxazinone isostere, potentially translating to longer shelf-life of intermediates and more robust reaction outcomes.
- [1] Gütschow M, et al. Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 1998, 41(10): 1729-1740. View Source
